molecular formula C17H17N3 B13888522 7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine

7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine

Cat. No.: B13888522
M. Wt: 263.34 g/mol
InChI Key: PXWKNDLTUVZFCF-UHFFFAOYSA-N
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Description

7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyclopropyl group, a methylpyridinyl group, and an indole core structure. Indole derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction may produce various reduced forms of the indole ring.

Scientific Research Applications

7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine is unique due to its specific structural features, such as the cyclopropyl and methylpyridinyl groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-amine

InChI

InChI=1S/C17H17N3/c1-11-2-5-15(10-19-11)20-7-6-13-8-14(18)9-16(17(13)20)12-3-4-12/h2,5-10,12H,3-4,18H2,1H3

InChI Key

PXWKNDLTUVZFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N2C=CC3=CC(=CC(=C32)C4CC4)N

Origin of Product

United States

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